molecular formula C8H8ClNO3 B13653136 4-(Chloromethoxy)-2-methyl-1-nitrobenzene CAS No. 6267-25-0

4-(Chloromethoxy)-2-methyl-1-nitrobenzene

Cat. No.: B13653136
CAS No.: 6267-25-0
M. Wt: 201.61 g/mol
InChI Key: GECUFSNSIBFKFG-UHFFFAOYSA-N
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Description

4-(Chloromethoxy)-2-methyl-1-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group at the fourth position, a methyl group at the second position, and a nitro group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene typically involves the chloromethylation of 2-methyl-1-nitrobenzene. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Reaction Scheme: [ \text{2-methyl-1-nitrobenzene} + \text{chloromethyl methyl ether} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethoxy)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 4-(Aminomethoxy)-2-methyl-1-nitrobenzene.

    Reduction: 4-(Chloromethoxy)-2-methyl-1-aminobenzene.

    Oxidation: 4-(Chloromethoxy)-2-carboxy-1-nitrobenzene.

Scientific Research Applications

4-(Chloromethoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel polymers and materials with specific properties.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Chemical Biology: Utilized in the study of enzyme mechanisms and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene involves its reactive functional groups. The nitro group can participate in redox reactions, while the chloromethoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-2-methyl-1-nitrobenzene
  • 4-(Chloromethyl)-2-methyl-1-nitrobenzene
  • 4-(Chloromethoxy)-2-ethyl-1-nitrobenzene

Uniqueness

4-(Chloromethoxy)-2-methyl-1-nitrobenzene is unique due to the presence of both a chloromethoxy group and a nitro group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

6267-25-0

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

4-(chloromethoxy)-2-methyl-1-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-6-4-7(13-5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3

InChI Key

GECUFSNSIBFKFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCl)[N+](=O)[O-]

Origin of Product

United States

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